molecular formula C20H28ClN5O4S B2753829 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251627-86-7

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2753829
CAS No.: 1251627-86-7
M. Wt: 469.99
InChI Key: DVXVAVYFEJRAIM-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a sulfonamide-linked piperazine moiety substituted with a 4-chlorophenyl group and an N-(3-ethoxypropyl) side chain. Its design integrates a pyrazole core, a sulfonyl-piperazine bridge, and an ethoxypropyl carboxamide tail, which may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethoxypropyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O4S/c1-3-30-14-4-9-22-19(27)18-15-24(2)23-20(18)31(28,29)26-12-10-25(11-13-26)17-7-5-16(21)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVAVYFEJRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the intermediate thiophene derivative . This intermediate is then converted into the sulfonyl chloride, which undergoes nucleophilic attack by the naphthylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as primary or secondary amines, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Carboxamide Linkers : The sulfonyl-piperazine bridge in the target compound contrasts with carboxamide-linked piperazines (e.g., ). Sulfonyl groups generally increase metabolic stability compared to amides, which may extend plasma half-life .

Receptor Targeting : The CB1 antagonist (IC₅₀ = 0.139 nM) shares a pyrazole-carboxamide scaffold but differs in substituents (dichlorophenyl, pyridylmethyl), highlighting the role of halogenated aryl groups in high-affinity receptor binding .

Pharmacological Implications

  • However, the absence of dichlorophenyl/pyridylmethyl groups in the target compound may reduce CB1 affinity, underscoring the importance of aromatic substituents in receptor engagement .
  • Solubility and Bioavailability : The ethoxypropyl chain may confer better aqueous solubility than shorter alkoxy chains (e.g., methoxy), balancing lipophilicity for improved oral absorption .

Biological Activity

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a range of biological activities, primarily due to its structural features, which include a pyrazole core and a piperazine moiety. The presence of the 4-chlorophenyl group is particularly significant as it enhances the compound's interaction with various biological targets.

The molecular formula of this compound is C23H32ClN5O3SC_{23}H_{32}ClN_5O_3S, with a molecular weight of approximately 494.05 g/mol. The structural complexity allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide group is known for its role in inhibiting certain enzymatic pathways, while the pyrazole ring may engage in electrophilic substitution reactions, enhancing its potential therapeutic effects.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and antidepressant activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus affecting serotonin levels in the brain.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant pharmacological activities:

Activity Description
AntidepressantPotentially acts as a dual antagonist at serotonin receptors, contributing to mood enhancement.
AntinociceptiveMay reduce pain perception through modulation of pain pathways in the central nervous system.
NeuroprotectiveCould offer protection against neuronal damage in various neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antidepressant Activity : A study investigated the effects of related piperazine derivatives on serotonin receptor modulation. Compounds showed varying affinities for 5-HT1A and 5-HT7 receptors, suggesting that structural modifications could enhance antidepressant efficacy .
  • Neuropharmacological Effects : Research has demonstrated that piperazine-based compounds can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • ADMET Profiling : In silico assessments indicated favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for similar compounds, suggesting potential for clinical application .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound Molecular Formula Biological Activity
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamideC23H32ClN5O3SC_{23}H_{32}ClN_5O_3SAntidepressant, Antinociceptive
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamideC17H22ClN3O2C_{17}H_{22}ClN_3O_2Antidepressant
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-fluorophenyl)-1-methylpyrazole-4-carboxamideC22H24ClN5O3SC_{22}H_{24}ClN_5O_3SNeuroprotective

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